(2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound is a thiazolo[3,2-b][1,2,4]triazine-3,7-dione derivative featuring a benzylidene group substituted with 4-(hexyloxy)-3-methoxy and a benzyl group substituted with 4-propoxy. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and interaction with biological targets. Such compounds are typically synthesized via condensation reactions between aldehydes and thiazolo-triazine precursors, followed by purification to isolate the desired isomer .
Properties
Molecular Formula |
C29H33N3O5S |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(2Z)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C29H33N3O5S/c1-4-6-7-8-16-37-24-14-11-21(18-25(24)35-3)19-26-28(34)32-29(38-26)30-27(33)23(31-32)17-20-9-12-22(13-10-20)36-15-5-2/h9-14,18-19H,4-8,15-17H2,1-3H3/b26-19- |
InChI Key |
AWTWKFIRDYQNHX-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OCCC)S2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OCCC)S2)OC |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (CAS No. 620540-50-3) is a synthetic organic compound with potential biological activities. Its unique structure suggests possible applications in medicinal chemistry, particularly in the development of anti-cancer agents and other therapeutic applications.
- Molecular Formula : C29H37N3O5S
- Molecular Weight : 539.6862 g/mol
- SMILES Notation : The compound's structure can be represented as:
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects, particularly in the context of cancer treatment. The following sections detail specific biological activities and mechanisms of action.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 liver cancer cells. The mechanism involves:
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, which is a crucial step in inhibiting cell proliferation.
- Apoptosis Induction : It enhances the expression of pro-apoptotic genes such as p53 and Caspases while downregulating anti-apoptotic genes like Bcl-2. This dual action promotes programmed cell death in cancerous cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- PI3K/AKT Pathway Inhibition : The compound has been shown to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer. This inhibition leads to decreased cell survival and increased apoptosis .
- Antioxidant Activity : In vivo studies indicate that treatment with this compound can enhance antioxidant levels, thus protecting normal cells from oxidative stress while targeting cancer cells .
In Vitro Studies
A study evaluating the cytotoxicity of various derivatives similar to (2Z)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-(4-propoxybenzyl) found that compounds with similar structural features exhibited significant antiproliferative activity against human liver cancer cells (HepG2). The IC50 values for these compounds ranged from 0.017 to 0.18 μM, demonstrating their potency compared to standard chemotherapeutic agents like Staurosporine .
In Vivo Studies
In vivo experiments using SEC-carcinoma models demonstrated that the compound not only inhibited tumor growth but also improved hematological and biochemical parameters in treated subjects. This suggests a favorable safety profile alongside its anticancer efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Similar structure | 0.017 | PI3K/AKT inhibition |
| Compound B | Similar structure | 0.18 | Apoptosis induction |
| Staurosporine | Standard drug | 5.07 | Broad-spectrum kinase inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the benzylidene and benzyl moieties. Key comparisons include:
Substituent Effects on Lipophilicity: The hexyloxy group (C6 chain) in the target compound increases logP compared to ethoxy (C2) or methoxy (C1) groups in analogs, favoring passive diffusion across biological membranes .
Electronic and Steric Influences :
- Methoxy and ethoxy groups are electron-donating, stabilizing the benzylidene moiety via resonance. However, the hexyloxy group’s longer alkyl chain may reduce electronic effects while increasing hydrophobic interactions .
- Dimethoxy substituents (e.g., in ’s compound) enhance electron density, possibly improving antioxidant activity via radical scavenging .
Synthetic Pathways: The target compound likely follows a condensation pathway similar to ’s analog, where aldehyde-thiazolo-triazine coupling is key. Longer alkoxy substituents may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) to achieve high yields . highlights the use of thiosemicarbazide and aldehydes for thiazolidinone synthesis, a method adaptable to this compound’s benzylidene formation .
Thiazolo-triazines with dimethoxy substituents () are marketed for biochemical applications, implying utility in drug discovery .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The hexyloxy-propoxy combination balances lipophilicity and steric effects, making the compound a candidate for CNS-targeted therapies where blood-brain barrier penetration is critical.
- Synthetic Challenges : Isolation of the Z-isomer requires precise chromatographic techniques, as seen in and , to avoid contamination with less active E-isomers .
- Future Directions : Comparative studies on alkoxy chain length (e.g., hexyloxy vs. butoxy) could refine SAR models. Biological assays for kinase inhibition or antimicrobial activity are recommended to validate hypotheses derived from structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
